Amsacrine Hydrochloride

Content Navigation

Replace insoluble free base that compromises assay reproducibility. Amsacrine Hydrochloride (m-AMSA HCl) delivers aqueous solubility for accurate topoisomerase II inhibition studies. - Essential HCl form: Free base is water-insoluble; this salt ensures reliable working solutions. - Unique cleavage: Preferentially induces breaks in c-myc promoter, distinct from Etoposide. - Validated control: Benchmark for SAR, demonstrating critical 3'-methoxy requirement.

CAS Number

Product Name

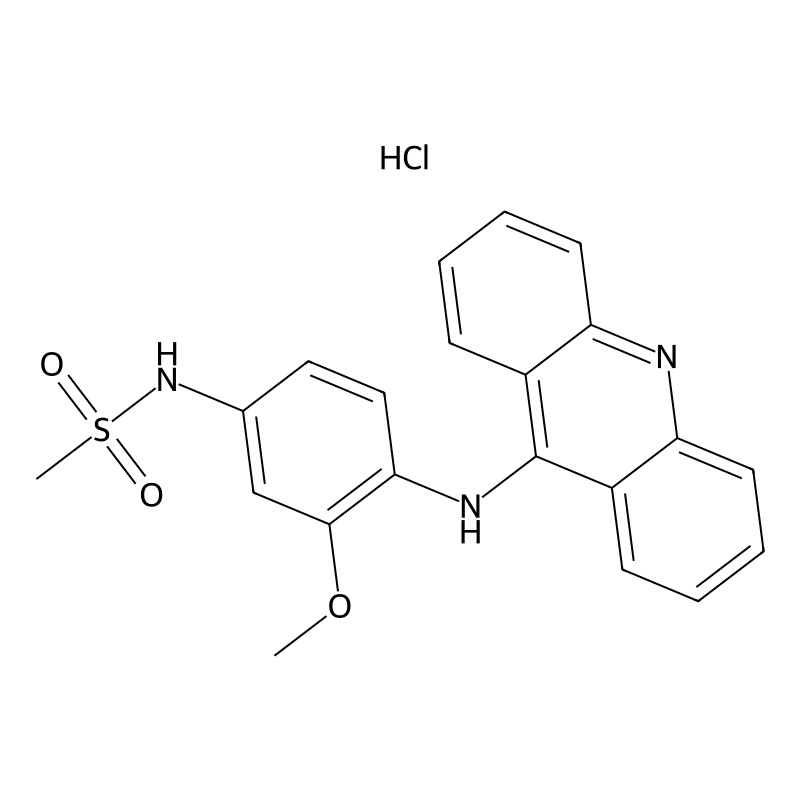

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Amsacrine Hydrochloride is the salt form of Amsacrine (m-AMSA), a synthetic 9-anilinoacridine derivative with established antineoplastic activity. It functions through a dual mechanism: intercalating into DNA and acting as a topoisomerase II poison, which stabilizes the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptosis. This mechanism makes it a critical tool in cancer research, particularly for studying acute leukemias and lymphomas. The hydrochloride form is specifically prepared to address the poor aqueous solubility of the parent compound, a key consideration for formulation in biological assays.

Research Fit

References

- [1] Ketron, A. C., et al. (2012). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Biochemistry, 51(8), 1730–1739.

- [2] Patsnap Synapse. (2024). What is the mechanism of Amsacrine? Retrieved from Patsnap Synapse.

- [3] Ketron, A. C., & Osheroff, N. (2012). Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. Biochemistry, 51(8), 1730-1739.

Substituting Amsacrine Hydrochloride with its free base or with a positional isomer like o-AMSA can lead to critical failures in experimental design and reproducibility. The hydrochloride salt form is essential for achieving the necessary aqueous solubility for creating stock solutions and ensuring bioavailability in cell-based assays, as the free base is practically insoluble in water. Furthermore, positional isomers exhibit dramatically different biological activities; for example, o-AMSA shows almost no ability to poison topoisomerase II, despite being a stronger DNA intercalator than the meta-substituted Amsacrine (m-AMSA). This demonstrates that the specific 3'-methoxy position on the anilino ring is crucial for potent enzyme inhibition, making isomer substitution scientifically invalid for studying topoisomerase II poisoning.

Substitution Risk

References

Aqueous Solubility for Bioassays

Amsacrine as a free base is noted as being insoluble or having less than 1.0 mg/ml solubility in water. The hydrochloride salt form, while still requiring an organic co-solvent like DMSO for initial stock preparation, can be diluted into aqueous buffers. For instance, a working solution of 0.5 mg/ml can be achieved in a 1:1 DMSO:PBS (pH 7.2) solution, a common requirement for in vitro and cell-based experiments. This contrasts sharply with the free base, which is unsuitable for direct aqueous preparation.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Sparingly soluble; can be formulated to ~0.5 mg/ml in DMSO:PBS (1:1) |

| Comparator Or Baseline | Amsacrine (free base): Insoluble (<1 mg/mL) |

| Quantified Difference | Enables creation of aqueous-based working solutions not feasible with the free base. |

| Conditions | Formulation for biological assays (e.g., cell culture media, buffers). |

Procuring the hydrochloride salt is non-negotiable for researchers who need to prepare aqueous stock solutions for reproducible biological and cellular assays.

Isomer-Specific Topoisomerase II Poisoning

The biological activity of Amsacrine is critically dependent on the placement of the methoxy group on the anilino ring. Amsacrine (m-AMSA, 3'-methoxy) enhances DNA cleavage mediated by human topoisomerase IIα and IIβ by approximately 7- to 8-fold compared to no-drug controls. In stark contrast, its structural isomer o-AMSA (2'-methoxy) displays almost no ability to poison either enzyme, despite being a stronger DNA intercalator. This demonstrates that the specific structure of Amsacrine Hydrochloride is required for potent topoisomerase II inhibition, and the o-AMSA isomer is not a viable substitute.

| Evidence Dimension | Topoisomerase IIα/β Mediated DNA Cleavage Enhancement |

| Target Compound Data | ~7- to 8-fold increase vs. control |

| Comparator Or Baseline | o-AMSA (isomer): Almost no enhancement of DNA cleavage |

| Quantified Difference | Amsacrine (m-AMSA) is an active topoisomerase II poison, while o-AMSA is essentially inactive. |

| Conditions | In vitro DNA cleavage assay with purified human topoisomerase IIα and IIβ. |

This evidence confirms that only the specific m-AMSA isomer (Amsacrine) possesses the desired biological activity, making the procurement of isomers a critical error.

c-myc Cleavage Preference vs. Etoposide

While both Amsacrine and Etoposide are topoisomerase II inhibitors, they exhibit different gene-specific damage profiles. In studies mapping cleavage sites within the human c-myc protooncogene, Amsacrine induces a prominent, preferential cleavage site in the P2 promoter region. In contrast, the cleavage induced by Etoposide is more diffuse and significantly less pronounced at this specific promoter site. This suggests that the two inhibitors, despite being in the same functional class, are not interchangeable for studies focused on specific gene regulation or damage pathways.

| Evidence Dimension | Topoisomerase II cleavage in c-myc P2 promoter |

| Target Compound Data | Induces prominent, preferential cleavage |

| Comparator Or Baseline | Etoposide: Cleavage is diffuse and markedly less at the same site |

| Quantified Difference | Qualitatively different and site-preferential DNA damage profile compared to a common in-class substitute. |

| Conditions | Mapping of cleavage sites in the human c-myc gene using purified topoisomerase II and in human small cell lung carcinoma cells. |

For researchers investigating the specific effects of topoisomerase II inhibition on c-myc regulation, Amsacrine provides a distinct tool that cannot be replicated by Etoposide.

Aqueous-Compatible Topoisomerase II Assays

For cell-based screening, enzyme kinetics, or DNA cleavage assays that require the inhibitor to be soluble and stable in aqueous buffers or cell culture media, the hydrochloride salt is the required form. Its defined solubility characteristics enable the creation of reliable, reproducible working solutions that are not achievable with the insoluble free base.

SAR Studies of Anilinoacridines

As a benchmark compound, Amsacrine Hydrochloride is essential for SAR studies. Its well-defined and potent activity against topoisomerase II serves as the positive control and primary reference point when evaluating new analogs or isomers, such as the inactive o-AMSA, to understand the structural requirements for enzyme poisoning.

Drug-Specific Oncogene Regulation

When research requires a topoisomerase II inhibitor with a distinct pattern of DNA damage, Amsacrine Hydrochloride is a justified choice. Its demonstrated preferential cleavage induction in the c-myc promoter allows for targeted investigations into oncogene regulation that differ from the effects of other common inhibitors like Etoposide.

Application Fit

References

- [2] Ketron, A. C., et al. (2012). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Biochemistry, 51(8), 1730–1739.

- [3] Pommier, Y., et al. (1992). Differential effects of amsacrine and epipodophyllotoxins on topoisomerase II cleavage in the human c-myc protooncogene. Journal of the National Cancer Institute, 84(21), 1680-1685.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

2: Krejci M, Doubek M, Dusek J, Brychtova Y, Racil Z, Navratil M, Tomiska M, Horky O, Pospisilova S, Mayer J. Combination of fludarabine, amsacrine, and cytarabine followed by reduced-intensity conditioning and allogeneic hematopoietic stem cell transplantation in patients with high-risk acute myeloid leukemia. Ann Hematol. 2013 Jun 1. [Epub ahead of print] PubMed PMID: 23728608.

3: Schaich M, Parmentier S, Kramer M, Illmer T, Stölzel F, Röllig C, Thiede C, Hänel M, Schäfer-Eckart K, Aulitzky W, Einsele H, Ho AD, Serve H, Berdel WE, Mayer J, Schmitz N, Krause SW, Neubauer A, Baldus CD, Schetelig J, Bornhäuser M, Ehninger G. High-dose cytarabine consolidation with or without additional amsacrine and mitoxantrone in acute myeloid leukemia: results of the prospective randomized AML2003 trial. J Clin Oncol. 2013 Jun 10;31(17):2094-102. doi: 10.1200/JCO.2012.46.4743. Epub 2013 Apr 29. PubMed PMID: 23630210.

4: Fong CY, Grigoriadis G, Hocking J, Coutsouvelis J, Muirhead J, Campbell P, Paul E, Walker P, Avery S, Patil S, Spencer A, Schwarer A, Wei A. Fludarabine, cytarabine, granulocyte-colony stimulating factor and amsacrine: an effective salvage therapy option for acute myeloid leukemia at first relapse. Leuk Lymphoma. 2013 Feb;54(2):336-41. doi: 10.3109/10428194.2012.713479. Epub 2012 Sep 8. PubMed PMID: 22812445.

5: Jangir DK, Dey SK, Kundu S, Mehrotra R. Assessment of amsacrine binding with DNA using UV-visible, circular dichroism and Raman spectroscopic techniques. J Photochem Photobiol B. 2012 Sep 3;114:38-43. doi: 10.1016/j.jphotobiol.2012.05.005. Epub 2012 May 18. PubMed PMID: 22677564.

6: Ketron AC, Denny WA, Graves DE, Osheroff N. Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. Biochemistry. 2012 Feb 28;51(8):1730-9. doi: 10.1021/bi201159b. Epub 2012 Feb 10. PubMed PMID: 22304499; PubMed Central PMCID: PMC3289736.

7: Attia SM. Molecular cytogenetic evaluation of the mechanism of genotoxic potential of amsacrine and nocodazole in mouse bone marrow cells. J Appl Toxicol. 2013 Jun;33(6):426-33. doi: 10.1002/jat.1753. Epub 2011 Nov 11. PubMed PMID: 22081495.

8: Devi ML, Chandrasekhar KB, Surendranath KV, Rao BM, Narayana MB. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. J Chromatogr Sci. 2011 Aug;49(7):489-94. PubMed PMID: 21801478.

9: Wilhelm C, Neubauer A, Burchert A. Poor-risk cytogenetics may be associated with inferior outcome after fludarabine, cytarabine, and amsacrine reduced intensity conditioning in patients with high-risk acute myeloid leukemia. Leuk Lymphoma. 2011 Oct;52(10):2031-5. doi: 10.3109/10428194.2011.588760. Epub 2011 Jun 24. PubMed PMID: 21702642.

10: Zhang L, Guo Y, Wang J, Wang X, Han G, Ou W, Xu Y, Zhang X. Assisted sonodynamic damage of bovine serum albumin by metronidazole under ultrasonic irradiation combined with photosensitive antitumor drug-Amsacrine. J Photochem Photobiol B. 2010 Jan 21;98(1):61-8. doi: 10.1016/j.jphotobiol.2009.11.005. Epub 2009 Nov 22. PubMed PMID: 20006932.

Explore Compound Types

O4Si-4